molecular formula C18H22N2O5 B4373240 8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B4373240
M. Wt: 346.4 g/mol
InChI Key: WVBLKJAJBNESOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, more reduced structure.

Scientific Research Applications

8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications:

Mechanism of Action

The mechanism of action for 8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could modulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE apart is its combination of functional groups and spirocyclic structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-22-14-4-2-3-13(11-14)15-12-16(25-19-15)17(21)20-7-5-18(6-8-20)23-9-10-24-18/h2-4,11,16H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBLKJAJBNESOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(C2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Reactant of Route 2
Reactant of Route 2
8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Reactant of Route 3
Reactant of Route 3
8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Reactant of Route 4
Reactant of Route 4
8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Reactant of Route 5
Reactant of Route 5
8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Reactant of Route 6
Reactant of Route 6
8-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.